1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene is a unique organic compound that belongs to the class of azaspiro compounds, characterized by a spirocyclic structure containing a nitrogen atom within its ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and complex three-dimensional shape. Its molecular formula is with a molecular weight of approximately 151.25 g/mol.
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene is classified as an azaspiro compound, which are noted for their structural diversity and biological relevance. It can be sourced from various chemical suppliers, including BenchChem and Smolecule, which provide details on its synthesis and applications.
The synthesis of 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene typically involves the formation of its spirocyclic structure through several organic reactions. A common synthetic route includes:
The molecular structure of 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene features a spirocyclic arrangement with a nitrogen atom integrated into the ring system. The InChI representation for this compound is:
This structure contributes to its unique chemical properties and potential interactions with biological targets.
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene can undergo various chemical reactions, including:
The specific products resulting from these reactions depend on the reagents and conditions used, showcasing the compound's versatility in synthetic organic chemistry.
The mechanism of action for 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene involves its interaction with biological targets such as enzymes or receptors. Research indicates that this compound may modulate enzyme activities or receptor functions, which is crucial for understanding its therapeutic potential in various diseases.
The compound exhibits typical physical properties associated with organic molecules, including:
Key chemical properties include:
These properties are significant for its applications in laboratory settings and potential pharmaceutical formulations.
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene has diverse applications in scientific research:
Research continues into its biological effects and mechanisms of action, highlighting its potential as a valuable compound in various scientific fields.
Azaspiro compounds have transitioned from synthetic curiosities to indispensable tools in medicinal chemistry due to their balanced physiochemical properties and conformational rigidity. Statistical analyses reveal that sp3-rich scaffolds like azaspirocycles exhibit 19-34% higher clinical success rates compared to flat architectures, attributed to improved solubility and reduced protein promiscuity [2]. The 2-azaspiro[3.4]octane core—a hybrid structure incorporating cyclobutane and pyrrolidine rings—exemplifies this advantage, offering greater three-dimensionality than traditional piperidine while maintaining synthetic accessibility [5].
Table 1: Structural and Property Advantages of Azaspirocycles Over Planar Bioisosteres
Parameter | Aromatic Ring | Piperidine | 2-Azaspiro[3.4]octane |
---|---|---|---|
Fsp3 | 0.00 | 0.83 | 0.91 |
Avg. cLogP | 3.8 ± 0.9 | 2.1 ± 0.7 | 1.7 ± 0.5 |
Solubility (μM) | 12 ± 8 | 185 ± 62 | 420 ± 110 |
Metabolic Stability (t1/2) | 18 min | 42 min | 89 min |
Vectorial Planes | 1 | 2 | 3 |
Data derived from comparative studies of matched molecular pairs [2] [4] [10]
Key therapeutic applications highlight their versatility:
The synthesis of these architectures has advanced significantly through methodologies like ring-expansion cyclizations, intramolecular cycloadditions, and transition metal-catalyzed spirocyclizations—enabling efficient access to enantiopure building blocks [4] [10].
1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene (CAS: 1955522-58-3, C10H17N) represents a strategically functionalized derivative of the 2-azaspiro[3.4]octane scaffold, incorporating two critical structural modifications: a C6-C7 olefin and an N1-isopropyl substituent. These features synergistically enhance its utility in drug design:
Table 2: Therapeutic Applications of Spiro[3.4]octane Derivatives
Therapeutic Area | Derivative Structure | Target | Activity | Ref |
---|---|---|---|---|
Central Nervous System | (R)-N-(1-(2-Fluorophenyl)-2-azaspiro[3.4]octan-8-yl)methanone | M4 receptor | Agonism (Ki = 6 nM) | [7] |
Inflammation | 3-[4-(Difluoromethoxy)-3-(4-fluorophenoxy)phenyl]-1,7-dioxa-2-azaspiro[4.4]non-2-ene | PDE-IV | IC50 = 40 nM | [6] |
Antiviral | 4-tert-Butyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)benzamide | Hemagglutinin | EC50 = 1.3 μM | [9] |
Oncology | 8-[3-(1-Cyclopropylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one | Bcl-2 | Kd = 0.2 nM | [2] |
The olefin in 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene enables unique binding modalities:
Synthetic routes to this scaffold typically begin from spirocyclic ketones or azetidine precursors. A practical approach involves:
Table 3: Synthetic Strategies for Spiro[3.4]octane Cores
Method | Starting Material | Key Step | Yield | Complexity |
---|---|---|---|---|
Ring Expansion | Methyleneazetidines | Photocatalytic C–H insertion | 45-65% | High |
Cycloaddition | Vinylcyclopropanes/ Acrylates | Ruthenium-catalyzed [3+2] | 72-88% | Moderate |
Intramolecular Alkylation | 4-(Halobutyl)pyrrolidines | Phase-transfer catalysis | 68% | Low |
Olefination/Reductive Amination | 2-Azaspiro[3.4]octan-6-one | Knoevenagel/NaBH(OAc)3 | 82% | Low-Medium |
Future applications will exploit the orthogonal exit vectors (C3, C4, C7, C8, N1) for constructing combinatorial libraries targeting G-protein-coupled receptors (GPCRs) and protein-protein interaction inhibitors. Computational models indicate that 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene exhibits 92% shape similarity to the privileged 2-azaspiro[4.5]decane scaffold while offering lower molecular weight (151.25 g/mol) and reduced topological polar surface area (12 Å2)—advantages for CNS penetrance [7] [8].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9